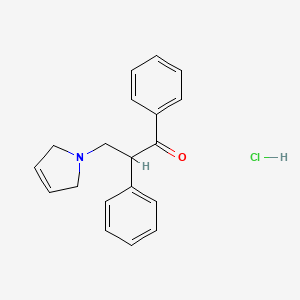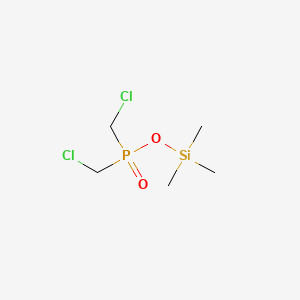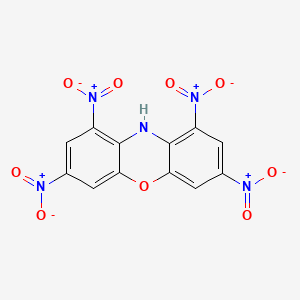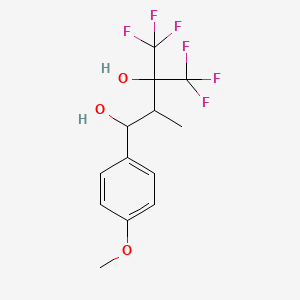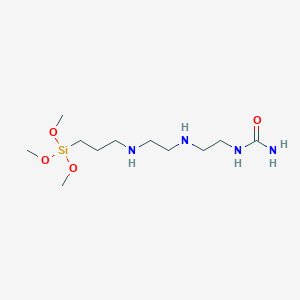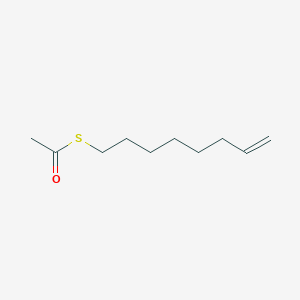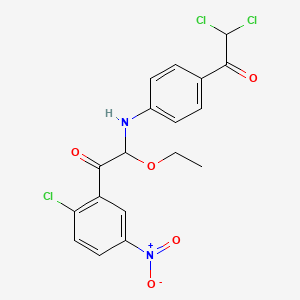![molecular formula C24H20NOP B14689254 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol CAS No. 33345-15-2](/img/structure/B14689254.png)
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol is an organophosphorus compound known for its unique structure and reactivity It is characterized by the presence of a triphenylphosphoranylidene group attached to an amino phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method is the reaction of triphenylphosphine with a halogenated phenol derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol involves its ability to participate in various chemical reactions due to the presence of the reactive phosphanylidene group. This group can form stable intermediates with various substrates, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: A structurally related compound with different applications.
Eigenschaften
CAS-Nummer |
33345-15-2 |
|---|---|
Molekularformel |
C24H20NOP |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-[(triphenyl-λ5-phosphanylidene)amino]phenol |
InChI |
InChI=1S/C24H20NOP/c26-24-19-11-10-18-23(24)25-27(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H |
InChI-Schlüssel |
BIWBGDLBZRZTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


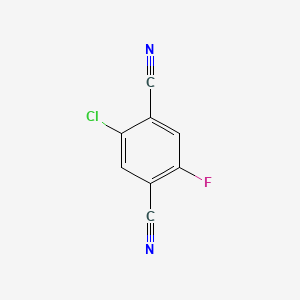
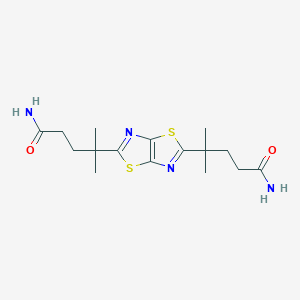
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
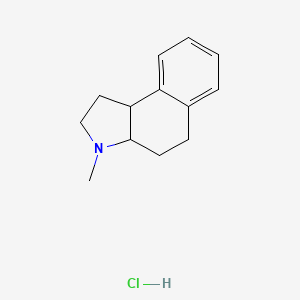
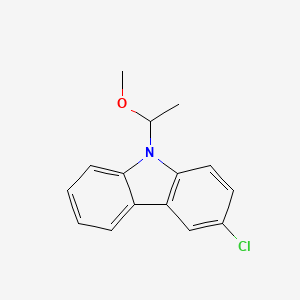
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
